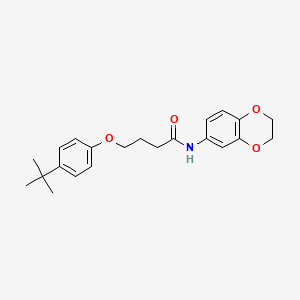
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that target enzymes involved in cell signaling pathways and are used to treat various diseases, including cancer and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Kinetics and Transformation Studies
Studies on the kinetics and reaction pathways of related compounds, such as 4-tert-butylphenol, have been conducted to understand their transformation in environmental contexts, especially in water treatment processes. For example, Zheng et al. (2020) investigated the transformation of 4-tert-butylphenol in ferrate (VI) oxidation process, revealing insights into its reaction kinetics, the influence of different ions, and the formation of various transformation products through hydroxylation, benzene-ring cleavage, and polymerization. Such research emphasizes the environmental persistence and potential toxic effects of phenolic compounds, providing a basis for understanding the degradation pathways and environmental fate of structurally related chemicals (Zheng et al., 2020).
Catalytic Applications
Research on catalytic applications involving tert-butyl and phenoxy groups has led to developments in asymmetric hydrogenation and polymerization. Imamoto et al. (2012) prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcases the utility of tert-butyl-containing ligands in synthesizing chiral pharmaceutical ingredients, highlighting the compound's relevance in catalytic chemistry and drug synthesis (Imamoto et al., 2012).
Synthetic and Material Science Applications
Compounds with tert-butylphenoxy and related structures find applications in the synthesis of materials and chemicals. Hsiao et al. (2000) synthesized polyamides with flexible ether linkages and ortho-phenylene units starting from compounds structurally similar to the query molecule. These polyamides showed remarkable solubility in polar solvents and excellent thermal stability, highlighting the potential of tert-butylphenoxy derivatives in the development of high-performance polymers (Hsiao et al., 2000).
Environmental and Health Studies
Research on synthetic phenolic antioxidants, including those with tert-butyl groups, has explored their environmental occurrence, human exposure, and toxicity. Liu and Mabury (2020) reviewed the presence of synthetic phenolic antioxidants in the environment and their potential health impacts, suggesting the importance of studying such compounds for environmental health sciences. This work underlines the relevance of investigating the environmental behavior and toxicological effects of phenolic compounds and their derivatives (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)16-6-9-18(10-7-16)25-12-4-5-21(24)23-17-8-11-19-20(15-17)27-14-13-26-19/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSAZNHVVCITAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)
![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)
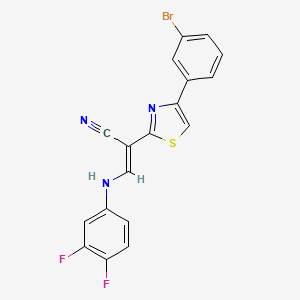
![2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2758320.png)

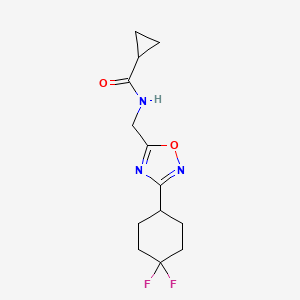
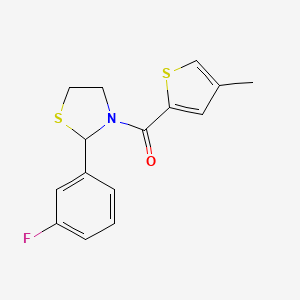
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2758329.png)
![7-(4-fluorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2758330.png)


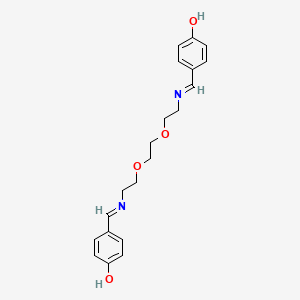
![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2758335.png)